An In-depth Technical Guide to the Chemical Properties of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a cornerstone in the vast architecture of medicinal chemistry, the sulfonamide functional group continues to be a source of profound inspiration for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet significant, member of this class: 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. It is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into its chemical properties, synthesis, and analytical characterization. By presenting a blend of theoretical knowledge and practical considerations, this document aims to facilitate further exploration and application of this versatile molecule.
Introduction to 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide
4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, a secondary sulfonamide, possesses a chemical structure that marries the well-established pharmacophore of sulfanilamide with a sterically hindered aromatic amine. This unique combination of moieties suggests a spectrum of potential biological activities and distinct physicochemical properties that warrant in-depth investigation. The primary amino group attached to the phenylsulfonyl core is a classic feature of sulfa drugs, known for their antimicrobial properties through the inhibition of dihydropteroate synthase.[1][2] The N-substitution with a 2,6-dimethylphenyl group, however, introduces significant steric bulk around the sulfonamide nitrogen, which can profoundly influence its acidity, solubility, and receptor-binding interactions. This structural feature may steer its biological profile away from traditional antimicrobial activity towards other therapeutic targets, a common theme in the modern exploration of sulfonamide derivatives.[3][4]
Chemical Structure
Caption: Chemical structure of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₂S | [5] |
| Molecular Weight | 276.36 g/mol | [5] |
| CAS Number | 6973-47-3 | [5] |
| Appearance | Solid (predicted) | |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 450.5°C at 760 mmHg (Predicted) | |
| Flash Point | 226.3°C (Predicted) | |
| pKa | Not experimentally determined. The acidity of the sulfonamide N-H is expected to be influenced by the electron-donating methyl groups on the phenyl ring. | |
| Solubility | Insoluble in water. Soluble in DMSO and ethanol (in theory).[6] The solubility of sulfonamides is generally pH-dependent, increasing in alkaline conditions.[7] | |
| LogP | 2.4 (Predicted) | [5] |
Synthesis and Purification
The synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide typically follows a two-step procedure common for the preparation of N-substituted sulfonamides.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzenesulfonamide
-
Reaction Setup: To a solution of 2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise. The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed with dilute acid (to remove excess amine), followed by a wash with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction to 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide
-
Reaction Setup: The purified 4-nitro-N-(2,6-dimethylphenyl)benzenesulfonamide from Step 1 is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Reduction: The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution. The reaction is then carried out under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.[8]
-
Reaction Progression: The reaction progress is monitored by TLC until the starting material is fully consumed.
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide can be purified by recrystallization or column chromatography to yield the final product.
Caption: General workflow for the synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the N-H proton of the sulfonamide, the amino group protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. The aromatic region will likely display complex splitting patterns due to coupling between adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Characteristic chemical shifts are expected for the aromatic carbons, the methyl carbons, and the carbons adjacent to the nitrogen and sulfur atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3500-3300 (typically two bands for a primary amine) |
| N-H stretch (sulfonamide) | ~3300 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| S=O stretch (sulfonamide) | 1350-1300 (asymmetric) and 1160-1120 (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[9]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide to assess its purity and for quantitative measurements.
Illustrative RP-HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm or 265 nm).[10]
-
Injection Volume: 10-20 µL.
This method would need to be optimized to achieve good separation and peak shape for the specific compound and any potential impurities.
Caption: Workflow for the analytical characterization of the compound.
Potential Applications in Drug Development
The structural features of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide suggest several avenues for its exploration in drug discovery. While the primary amino group is a hallmark of antibacterial sulfonamides, the bulky N-substituent may modulate this activity and confer affinity for other biological targets. The sulfonamide moiety is a known zinc-binding group, making it a privileged scaffold for the design of enzyme inhibitors, notably carbonic anhydrases, which are implicated in various diseases including glaucoma, epilepsy, and cancer.[1][4] Furthermore, the overall lipophilicity and hydrogen bonding potential of the molecule could make it a candidate for targeting protein-protein interactions or other enzyme classes.
Conclusion
4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide represents an intriguing chemical entity with a rich potential for further investigation. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. While some experimental data remains to be definitively determined, the information presented herein offers a solid starting point for researchers and scientists to build upon. The continued exploration of such tailored sulfonamide derivatives is a promising endeavor in the relentless pursuit of novel and effective therapeutic agents.
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